molecular formula C19H22ClNO B3162969 3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone CAS No. 882748-26-7

3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone

Cat. No. B3162969
CAS RN: 882748-26-7
M. Wt: 315.8 g/mol
InChI Key: ZNELYFACEQZSJZ-UHFFFAOYSA-N
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Description

3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone is a chemical compound with the linear formula C19H22ClNO . It has a molecular weight of 315.846 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H22ClNO . This indicates that it contains 19 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .

Scientific Research Applications

Intermediate for Compound Synthesis

The compound has been studied as an intermediate in the synthesis of various compounds. For instance, research by Rao et al. (2001) discusses a safe and practical route using bis(trichloromethyl) carbonate (triphosgene) and 4-nitroaniline under mild conditions to generate intermediates for compound synthesis. This process is highlighted for its efficiency and safety compared to traditional methods that use hazardous materials like phosgene (Rao, Venkateswarlu, Rao, & Divi, 2001).

Derivatization of Hydroxyfuranones

Sec-butanol, a related compound, has been used for the derivatization of chlorinated hydroxyfuranones, demonstrating the versatility of sec-butyl-based compounds in chemical analysis. Nawrocki, Andrzejewski, and Jeleń (2001) report that sec-butyl derivatives of hydroxyfuranones can produce distinct peaks in chromatograms, facilitating the identification of compounds in complex matrices (Nawrocki, Andrzejewski, & Jeleń, 2001).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, serving as a chiral intermediate in the production of antidepressant drugs. Choi et al. (2010) detail the use of microbial reductases for the conversion of 3-chloro-1-phenyl-1-propanone into its (S)-alcohol form with high enantioselectivity, highlighting the compound's potential in pharmaceutical synthesis (Choi, Choi, Kim, Uhm, & Kim, 2010).

Polyurethane Cationomers Synthesis

In the synthesis of polyurethane cationomers, the compound serves as a precursor for developing materials with fluorescent properties. Buruianǎ et al. (2005) synthesized new o-hydroxy Schiff bases as quaternization agents for polyetherurethane precursors, which could lead to applications in materials science and engineering (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Chemical Reactivity and Kinetics Study

The compound's derivatives have been analyzed for their chemical reactivity and kinetics. Ibrahim et al. (2007) conducted a study on 3-anilino-1-propanol derivatives to understand their pyrolytic reactions, providing insights into the mechanisms of chemical transformations and stability (Ibrahim, Al-Awadi, Ibrahim, Patel, & Al-Awadi, 2007).

properties

IUPAC Name

3-(4-butan-2-ylanilino)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO/c1-3-14(2)15-6-10-18(11-7-15)21-13-12-19(22)16-4-8-17(20)9-5-16/h4-11,14,21H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNELYFACEQZSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301163931
Record name 1-(4-Chlorophenyl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone

CAS RN

882748-26-7
Record name 1-(4-Chlorophenyl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301163931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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